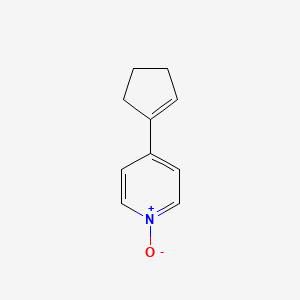
4-(1-Cyclopenten-1-yl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Cyclopenten-1-yl)pyridine 1-oxide is an organic compound with the molecular formula C10H11NO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a cyclopentenyl group is attached to the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopenten-1-yl)pyridine 1-oxide typically involves the reaction of pyridine N-oxide with cyclopentene under specific conditions. One common method includes the use of a Grignard reagent, where cyclopentylmagnesium bromide reacts with pyridine N-oxide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Cyclopenten-1-yl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the cyclopentenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield higher N-oxide derivatives, while reduction can regenerate the parent pyridine compound
Wissenschaftliche Forschungsanwendungen
4-(1-Cyclopenten-1-yl)pyridine 1-oxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Wirkmechanismus
The mechanism of action of 4-(1-Cyclopenten-1-yl)pyridine 1-oxide involves its interaction with molecular targets, such as enzymes and receptors. The N-oxide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopentenyl group adds steric and electronic effects, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine N-oxide: A simpler analog with only the N-oxide group.
Cyclopentenylpyridine: Lacks the N-oxide group but has the cyclopentenyl substitution.
Pyrrolidine, 1-(1-cyclopenten-1-yl)-: Another related compound with a pyrrolidine ring instead of pyridine.
Uniqueness
4-(1-Cyclopenten-1-yl)pyridine 1-oxide is unique due to the combination of the N-oxide group and the cyclopentenyl substitution. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
106754-30-7 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
4-(cyclopenten-1-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H11NO/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 |
InChI-Schlüssel |
FDXBYQHVHYMLLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)C2=CC=[N+](C=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


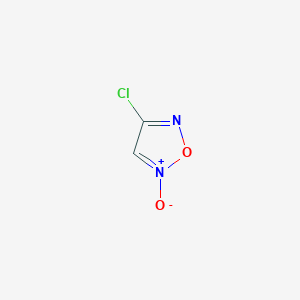
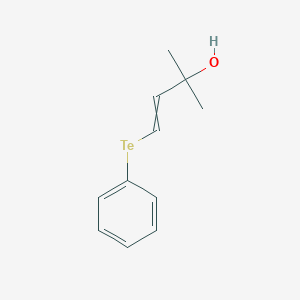
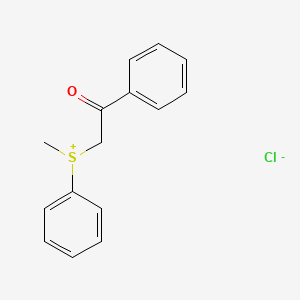
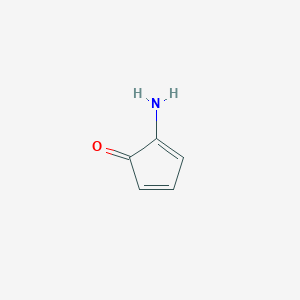
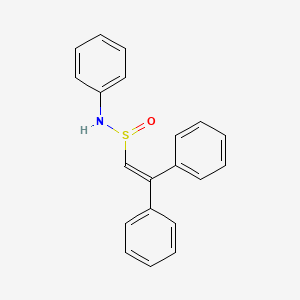
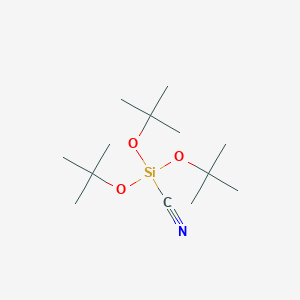
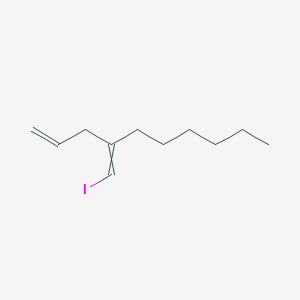
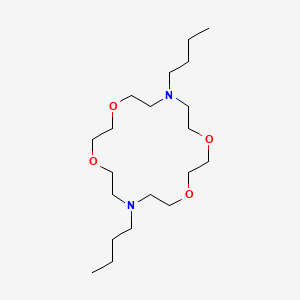
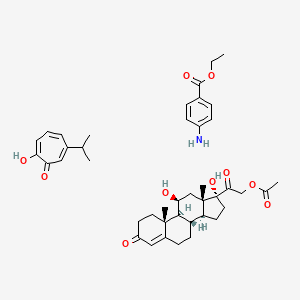
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
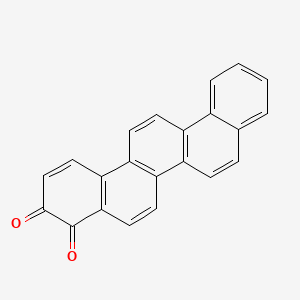
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
